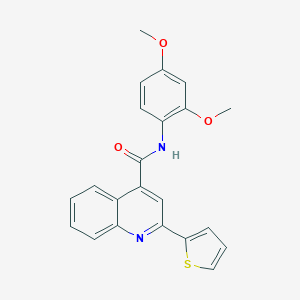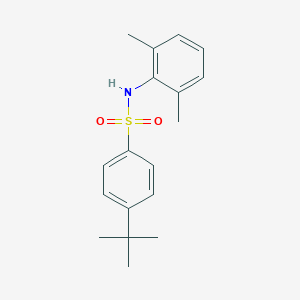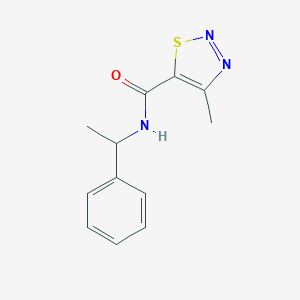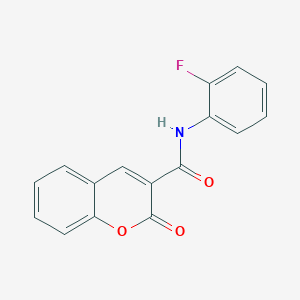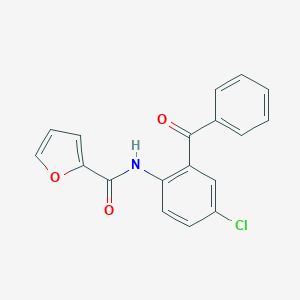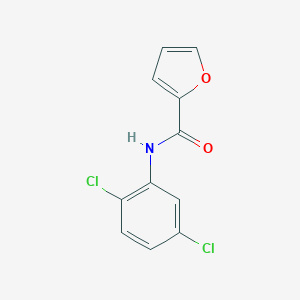![molecular formula C21H12Cl4N4S B420582 4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE](/img/structure/B420582.png)
4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a diazenyl group, and multiple chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Chlorination: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as chlorine gas or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine gas or bromine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-(4-chlorophenyl)-N-phenyl-5-[(E)-(2,4-dichlorophenyl)diazenyl]-1,3-thiazol-2-amine
- 4-(4-chlorophenyl)-N-phenyl-5-[(E)-(2,6-dichlorophenyl)diazenyl]-1,3-thiazol-2-amine
- 4-(4-chlorophenyl)-N-phenyl-5-[(E)-(2,4,5-trichlorophenyl)diazenyl]-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE lies in its specific arrangement of chlorophenyl groups and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H12Cl4N4S |
|---|---|
分子量 |
494.2g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-N-phenyl-5-[(2,4,6-trichlorophenyl)diazenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H12Cl4N4S/c22-13-8-6-12(7-9-13)18-20(29-28-19-16(24)10-14(23)11-17(19)25)30-21(27-18)26-15-4-2-1-3-5-15/h1-11H,(H,26,27) |
InChI 键 |
MVCJXLVJSHQZEV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)N=NC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)N=NC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


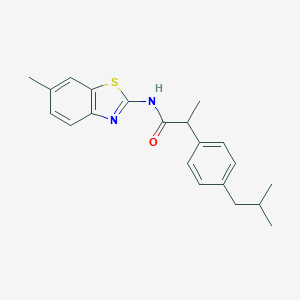
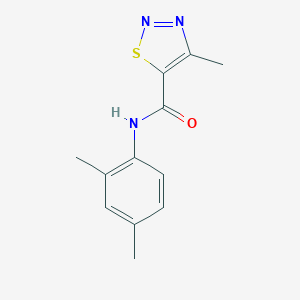
![(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B420504.png)
![(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide](/img/structure/B420507.png)
![3-benzyl-7-[2-({4-nitrophenyl}hydrazono)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B420509.png)
![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420510.png)
![Ethyl 2-({2-[bis(4-chlorophenyl)(hydroxy)acetyl]-1-phenylhydrazino}carbonyl)benzoate](/img/structure/B420511.png)
![5-(4-Ethylcyclohexyl)-2-[3-nitro-4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B420512.png)
